molecular formula C10H9ClO3 B6229512 methyl 3-(2-chlorophenyl)-2-oxopropanoate CAS No. 1181561-08-9

methyl 3-(2-chlorophenyl)-2-oxopropanoate

Cat. No.: B6229512
CAS No.: 1181561-08-9
M. Wt: 212.63 g/mol
InChI Key: JTIINAQJJSFDDW-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(2-chlorophenyl)-2-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-chlorophenyl)-2-oxopropanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-(2-chlorophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-2-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which methyl 3-(2-chlorophenyl)-2-oxopropanoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-bromophenyl)-2-oxopropanoate
  • Methyl 3-(2-fluorophenyl)-2-oxopropanoate
  • Methyl 3-(2-methylphenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(2-chlorophenyl)-2-oxopropanoate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as bromine, fluorine, or methyl groups.

Properties

CAS No.

1181561-08-9

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 3-(2-chlorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3

InChI Key

JTIINAQJJSFDDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=C1Cl

Purity

95

Origin of Product

United States

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